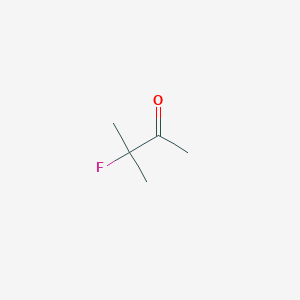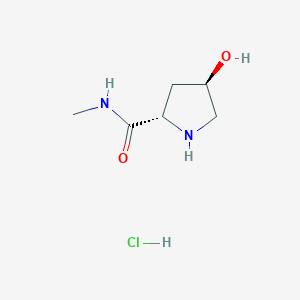![molecular formula C10H13N3O4 B2430910 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid CAS No. 2248287-04-7](/img/structure/B2430910.png)
4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid, also known as MIPC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MIPC is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has been found to have potential applications in the field of medicine. Studies have shown that 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has anti-inflammatory, antioxidant, and antitumor properties. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid is not fully understood. However, studies have suggested that 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid inhibits the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has been found to have several biochemical and physiological effects. Studies have shown that 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has been reported to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has also been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid. One area of research could focus on the development of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid as a potential anti-inflammatory and antioxidant agent for the treatment of various diseases. Another area of research could focus on the use of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid as a potential cancer treatment. Studies could also be conducted to better understand the mechanism of action of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid and its effects on various biochemical pathways. Additionally, research could be conducted to optimize the synthesis method of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid to improve its yield and purity.
Conclusion:
In conclusion, 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid is a pyrimidine derivative that has gained attention in scientific research due to its potential applications in the field of medicine. It can be easily synthesized using various methods and has been found to have anti-inflammatory, antioxidant, and antitumor properties. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has several advantages for lab experiments, including its stability and low toxicity. However, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Future research on 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid could focus on its development as a potential therapeutic agent, as well as the optimization of its synthesis method and the better understanding of its mechanism of action.
Synthesemethoden
The synthesis of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has been achieved using various methods, including the reaction of 2,4,5-trichloropyrimidine with tert-butyl N-(2-methylpropan-2-yl)carbamate in the presence of a base. Another method involves the reaction of 2,4,5-trichloropyrimidine with tert-butyl N-(2-methylpropan-2-yl)carbamate in the presence of a palladium catalyst. These methods have been reported to yield 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid in good to excellent yields.
Eigenschaften
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-7-6(8(14)15)4-11-5-12-7/h4-5H,1-3H3,(H,14,15)(H,11,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNMRDXDVUVOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

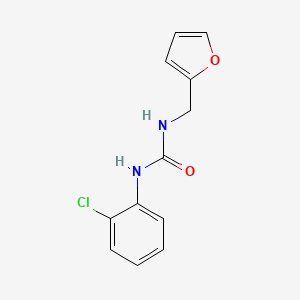
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2430829.png)

![Methyl 5-[(6-phenylpyrimidin-4-ylthio)methyl]furan-2-carboxylate](/img/structure/B2430834.png)

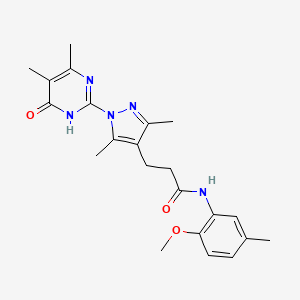

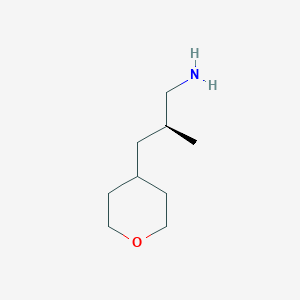

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2430845.png)
![N-(1,3,4-thiadiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2430847.png)
